molecular formula C14H15N3O4S B6429183 (E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide CAS No. 2348603-81-4

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide

Cat. No.: B6429183
CAS No.: 2348603-81-4
M. Wt: 321.35 g/mol
InChI Key: ABKRFTMYCPXKBC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide is an organic compound that features a pyrimidine ring substituted with methoxy groups at the 2 and 4 positions, a phenylethene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethoxybenzaldehyde and urea under acidic or basic conditions.

    Introduction of the Phenylethene Moiety: The phenylethene group can be introduced via a Heck coupling reaction between a suitable aryl halide and an alkene in the presence of a palladium catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethene moiety may engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide: can be compared with other sulfonamide derivatives and pyrimidine-based compounds.

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidine ring, phenylethene moiety, and sulfonamide group, which together confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-13-12(10-15-14(16-13)21-2)17-22(18,19)9-8-11-6-4-3-5-7-11/h3-10,17H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKRFTMYCPXKBC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.